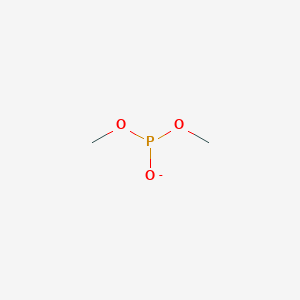

Phosphorous acid, dimethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999)

Dimethyl hydrogen phosphite is an organooxygen compound.

科学的研究の応用

Agricultural Applications

Insecticides and Herbicides

Dimethyl phosphite is primarily utilized in the synthesis of organophosphate insecticides such as Trichlorphon and glyphosate. These compounds are critical in pest control due to their effectiveness against a wide range of agricultural pests .

Case Study: Synthesis of Glyphosate

Glyphosate, one of the most widely used herbicides globally, can be synthesized using dimethyl phosphite as an intermediate. The production process involves the reaction of DMP with other reagents to form glyphosate, which acts by inhibiting a specific enzyme pathway in plants .

Industrial Applications

Plastic Additives and Flame Retardants

DMP is employed in the manufacturing of plastic additives that enhance the properties of polymers. It serves as a flame retardant in textiles and plastics, reducing flammability and improving safety standards .

Corrosion Inhibitors

In industrial settings, dimethyl phosphite is used as a corrosion inhibitor in lubricating oils and metalworking fluids. It helps protect metal surfaces from oxidation and degradation during processing .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

Dimethyl phosphite is also significant in pharmaceutical chemistry for synthesizing various active pharmaceutical ingredients. Its reactivity allows it to participate in numerous organic reactions, facilitating the development of complex molecules used in medications .

Environmental and Safety Considerations

While DMP has beneficial applications, it poses potential health risks if not handled properly. Toxicological studies indicate that exposure can lead to respiratory issues and other health effects in laboratory animals . Therefore, safety protocols must be established when working with this compound.

Data Summary Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Agriculture | Insecticides (e.g., glyphosate) | Effective pest control |

| Industrial | Plastic additives | Enhanced material properties |

| Corrosion inhibitors | Protection against metal degradation | |

| Pharmaceuticals | Synthesis of APIs | Facilitates complex organic reactions |

| Environmental Safety | Toxicological assessments | Understanding health risks |

特性

CAS番号 |

96-36-6 |

|---|---|

分子式 |

C2H7O3P C2H6O3P- |

分子量 |

109.04 g/mol |

IUPAC名 |

dimethyl hydrogen phosphite |

InChI |

InChI=1S/C2H7O3P/c1-4-6(3)5-2/h3H,1-2H3 |

InChIキー |

YLFBFPXKTIQSSY-UHFFFAOYSA-N |

SMILES |

COP(O)OC |

正規SMILES |

COP([O-])OC |

沸点 |

338 to 340 °F at 760 mm Hg (NTP, 1992) 170.5 °C 170.5 171 °C |

Color/Form |

Mobile, colorless liquid |

密度 |

1.2 (USCG, 1999) 1.2002 g/cu cm at 20 °C Relative density (water = 1): 1.2 |

引火点 |

85 °F (NTP, 1992) 70 °C (Closed cup) 70 °C c.c. |

melting_point |

-60.0 °C 29 °C |

Key on ui other cas no. |

868-85-9 31682-64-1 |

物理的記述 |

Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999) Liquid COLOURLESS LIQUID. |

ピクトグラム |

Flammable; Acute Toxic; Irritant; Health Hazard |

溶解性 |

greater than or equal to 100 mg/mL at 67.1° F (NTP, 1992) Soluble in water; miscible with most organic solvents In water, >10 g/100 mL at 20 °C Solubility in water, g/100ml at 20 °C: >10 |

同義語 |

Phosphonic Acid Dimethyl Ester; Dimethoxyphosphine Oxide; Dimethyl Acid Phosphite; Dimethyl Hydrogen Phosphite; Dimethyl Hydrogen Phosphonate; Dimethyl Phosphonate; Hydrogen Dimethyl Phosphite; Methyl Phosphonate ((MeO)2HPO)_x000B_ |

蒸気密度 |

7.9 (Air = 1) |

蒸気圧 |

1 mm Hg at 77 °F ; 8 mm Hg at 122° F; 32 mm Hg at 158° F (NTP, 1992) 4.52 mmHg 1.5 mm Hg at 20 °C Vapor pressure, kPa at 20 °C: 0.135 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。